molecular formula C60H82N18O17S4 B165235 alpha-Conotoxin sia CAS No. 135190-31-7

alpha-Conotoxin sia

Cat. No.: B165235
CAS No.: 135190-31-7
M. Wt: 1455.7 g/mol
InChI Key: AABGBLUUWZOOHU-NHONWNSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound alpha-Conotoxin sia is a peptide consisting of 13 amino acids. This peptide sequence includes tyrosine, cysteine, histidine, proline, alanine, glycine, lysine, asparagine, phenylalanine, and aspartic acid. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like alpha-Conotoxin sia typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like alpha-Conotoxin sia can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

    Substitution: Various reagents can be used to modify specific amino acid residues, depending on the desired modification.

Major Products

    Disulfide Bonds: Oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide structure.

    Modified Peptides: Substitution reactions can introduce new functional groups or labels to the peptide.

Scientific Research Applications

Peptides like alpha-Conotoxin sia have a wide range of applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of peptides in cellular processes and signaling pathways.

    Medicine: Developing peptide-based therapeutics for various diseases.

    Industry: Using peptides in the development of diagnostics, vaccines, and other biotechnological applications.

Mechanism of Action

The mechanism of action of peptides like alpha-Conotoxin sia depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved can vary widely, including signal transduction, immune response, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    alpha-Conotoxin sia: can be compared to other peptides with similar sequences or structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its specific sequence and the presence of multiple cysteine residues, which can form disulfide bonds, contributing to its stability and biological activity.

Properties

CAS No.

135190-31-7

Molecular Formula

C60H82N18O17S4

Molecular Weight

1455.7 g/mol

IUPAC Name

2-[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-7-(4-aminobutyl)-43-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-10-(2-amino-2-oxoethyl)-13-benzyl-19-carbamoyl-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-16-yl]acetic acid

InChI

InChI=1S/C60H82N18O17S4/c1-30-50(85)75-42-26-97-99-27-43(76-51(86)35(62)18-32-12-14-34(79)15-13-32)58(93)77-44(57(92)73-40(20-33-23-65-29-67-33)60(95)78-17-7-11-45(78)59(94)68-30)28-98-96-25-41(49(64)84)74-56(91)39(22-48(82)83)72-54(89)37(19-31-8-3-2-4-9-31)70-55(90)38(21-46(63)80)71-53(88)36(10-5-6-16-61)69-47(81)24-66-52(42)87/h2-4,8-9,12-15,23,29-30,35-45,79H,5-7,10-11,16-22,24-28,61-62H2,1H3,(H2,63,80)(H2,64,84)(H,65,67)(H,66,87)(H,68,94)(H,69,81)(H,70,90)(H,71,88)(H,72,89)(H,73,92)(H,74,91)(H,75,85)(H,76,86)(H,77,93)(H,82,83)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

AABGBLUUWZOOHU-NHONWNSMSA-N

SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N

sequence

YCCHPACGKNFDC

Origin of Product

United States

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